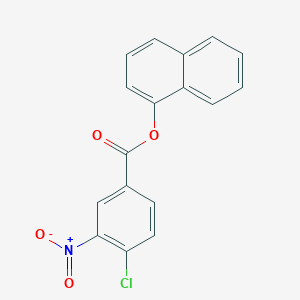

Naphthalen-1-yl 4-chloro-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-14-9-8-12(10-15(14)19(21)22)17(20)23-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKJVLDNOWRHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies

Hydrolysis and Ester Cleavage Mechanisms

The ester bond in Naphthalen-1-yl 4-chloro-3-nitrobenzoate is a key site for chemical reactions, particularly hydrolysis, which can be catalyzed by acids, bases, or enzymes.

Under acidic conditions, the hydrolysis of this compound proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of naphthalen-1-ol result in the formation of 4-chloro-3-nitrobenzoic acid. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound occurs via a saponification reaction. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt of 4-chloro-3-nitrobenzoic acid and naphthalen-1-ol. This reaction is essentially irreversible as the final deprotonation of the carboxylic acid drives the equilibrium towards the products.

| Condition | Catalyst | Mechanism | Products |

| Acidic | H⁺ | Protonation of carbonyl oxygen, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of alcohol. | 4-chloro-3-nitrobenzoic acid and naphthalen-1-ol |

| Basic | OH⁻ | Nucleophilic attack by hydroxide ion, formation of tetrahedral intermediate, elimination of alkoxide. | Sodium 4-chloro-3-nitrobenzoate and naphthalen-1-ol |

Esterases are a class of hydrolase enzymes that can catalyze the cleavage of ester bonds. The enzymatic hydrolysis of aromatic esters is a subject of significant research. acs.orgresearchgate.netnih.gov These enzymes, found ubiquitously in biological systems, offer a mild and selective alternative to chemical hydrolysis methods. nih.gov The catalytic mechanism of esterases typically involves a catalytic triad of amino acid residues (e.g., serine, histidine, and aspartate or glutamate) in the active site. The serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the ester to form a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid and alcohol products. The substrate specificity of esterases can vary, with some showing a preference for aromatic esters. researchgate.net

Nucleophilic Aromatic Substitution Reactions on the Chloronitrobenzoate Moiety

The 4-chloro-3-nitrobenzoate portion of the molecule is activated towards nucleophilic aromatic substitution (SNA_r) due to the presence of the electron-withdrawing nitro group. quora.comyoutube.comquora.comlibretexts.org

The chlorine atom at the 4-position of the benzoate (B1203000) ring is susceptible to displacement by various nucleophiles. The strong electron-withdrawing effect of the adjacent nitro group at the 3-position, and the carboxyl group at the 1-position, stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. quora.comlibretexts.org This stabilization facilitates the departure of the chloride ion. Common nucleophiles that can displace the chlorine include amines, alkoxides, and thiolates. For instance, reaction with an amine would yield a 4-amino-3-nitrobenzoate derivative. The rate of this substitution is significantly enhanced by the presence of the nitro group. quora.comyoutube.comquora.com

| Nucleophile | Product Type |

| Amines (R-NH₂) | 4-Alkyl/Aryl-amino-3-nitrobenzoate derivatives |

| Alkoxides (R-O⁻) | 4-Alkoxy-3-nitrobenzoate derivatives |

| Thiolates (R-S⁻) | 4-Alkyl/Aryl-thio-3-nitrobenzoate derivatives |

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. organic-chemistry.orgunacademy.com

The reduction of the nitro group in this compound to an amino group yields Naphthalen-1-yl 3-amino-4-chlorobenzoate. This transformation can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or chemical reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid. unacademy.comcommonorganicchemistry.com

The resulting 3-amino-4-chlorobenzoate derivative is a valuable intermediate for the synthesis of a wide range of other compounds. The amino group can be diazotized and subsequently replaced by various other functional groups (Sandmeyer reaction), or it can be acylated, alkylated, or used in the formation of heterocyclic rings. For example, 3-amino-4-chlorobenzoic acid is a known reagent for the preparation of various derivatives. chemicalbook.com

| Reducing Agent | Conditions | Product |

| H₂/Pd-C | Catalytic Hydrogenation | Naphthalen-1-yl 3-amino-4-chlorobenzoate |

| Fe/HCl | Metal in acidic medium | Naphthalen-1-yl 3-amino-4-chlorobenzoate |

| SnCl₂ | Mild reducing agent | Naphthalen-1-yl 3-amino-4-chlorobenzoate |

Reactivity of the Nitro Group: Reduction and Derivative Formation

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety

The electron-rich naphthalene ring system is susceptible to electrophilic aromatic substitution. However, the ester group, being electron-withdrawing, would deactivate the naphthalene ring, making these reactions more challenging than for unsubstituted naphthalene. The directing effects of the ester linkage would likely favor substitution at the 4- and 5-positions of the naphthalene ring. Common electrophilic substitution reactions that could be investigated include nitration, halogenation, and Friedel-Crafts acylation, though forcing conditions might be necessary.

Radical Reactions and Photochemical Transformations

The nitroaromatic system within this compound suggests a potential for radical and photochemical reactions. Nitroaromatic compounds are known to undergo photochemical transformations, including rearrangements and reductions, upon UV irradiation. Furthermore, the presence of the chloro substituent opens the possibility of radical-mediated dehalogenation reactions under specific conditions.

Functional Group Interconversions and Derivatization Strategies

The ester linkage is a key site for functional group interconversions. Hydrolysis, either under acidic or basic conditions, would yield 4-chloro-3-nitrobenzoic acid and 1-naphthol. This would be a primary step for creating derivatives of either the acidic or the phenolic component. The resulting carboxylic acid and phenol could then be subjected to a wide range of further chemical modifications, opening up pathways to a diverse library of related compounds.

Table 2: Potential Derivatization Strategies

| Reaction | Reagent(s) | Product Type |

| Ester Hydrolysis | NaOH (aq), heat | Carboxylic acid and Phenol |

| Amidation (from acid) | SOCl₂, then R₂NH | Amide |

| Etherification (from phenol) | R-X, base | Ether |

| Reduction of acid | LiAlH₄ | Benzyl alcohol |

This table outlines plausible derivatization pathways following initial functional group interconversion.

Advanced Structural Characterization

Single Crystal X-ray Diffraction Analysis

A theoretical data table of expected parameters is presented below.

| Parameter | Expected Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Dihedral Angle (Naphthalene-Benzoate) | Data not available |

| Dihedral Angle (Nitro group-Benzene ring) | Data not available |

The arrangement of molecules within a crystal lattice is governed by a variety of non-covalent intermolecular forces. A crystallographic study would elucidate how molecules of Naphthalen-1-yl 4-chloro-3-nitrobenzoate pack in the solid state. Potential interactions would include:

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro or ester functionalities are plausible and often play a crucial role in directing crystal packing in similar compounds.

π-π Stacking: The presence of two aromatic systems (naphthalene and benzene (B151609) rings) suggests that π-π stacking interactions could be a dominant feature, potentially influencing the packing motif. The distances between the centroids of these rings and their parallel displacement would be key descriptors of these interactions.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical properties. There is currently no published research indicating whether this compound exhibits polymorphism. The existence of different solid-state structural variations would depend on factors such as crystallization conditions (e.g., solvent, temperature, pressure).

Electron Diffraction and Gas-Phase Structural Elucidation

Electron diffraction is a technique that can be used to determine the structure of molecules in the gas phase or of nanocrystalline materials. For a molecule like this compound, a gas-phase electron diffraction study could provide information about the molecular geometry free from the constraints of crystal packing forces. This would allow for a direct comparison between the solid-state and gas-phase conformations. No such studies have been reported for this compound.

Solid-State Nuclear Magnetic Resonance Spectroscopy for Long-Range Order

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of materials in the solid state. It is particularly useful for studying compounds that are not amenable to single-crystal X-ray diffraction or for investigating polymorphism. An ssNMR study of this compound could provide information about the number of crystallographically distinct molecules in the asymmetric unit and offer insights into the local environment of the carbon, nitrogen, and hydrogen atoms within the crystal lattice. As with other structural methods, no ssNMR data has been published for this compound.

Comprehensive Spectroscopic Analysis

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Detailed Vibrational Mode Assignments and Band Interpretation

The vibrational spectrum of Naphthalen-1-yl 4-chloro-3-nitrobenzoate is complex, with contributions from the naphthalen-1-yl and 4-chloro-3-nitrobenzoyl moieties. The key vibrational modes are assigned based on characteristic group frequencies.

A prominent feature in the FTIR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester functional group. This is typically observed in the range of 1720-1740 cm⁻¹. The conjugation of the carbonyl group with the benzene (B151609) ring is expected to slightly lower this frequency.

The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also characteristic. The asymmetric stretch is anticipated to produce a strong band around 1530-1550 cm⁻¹, while the symmetric stretch will appear as a medium to strong band in the 1340-1360 cm⁻¹ region.

The C-O stretching vibrations of the ester linkage are expected to produce two distinct bands. The C(=O)-O stretch is typically found in the 1250-1300 cm⁻¹ region, and the O-C (naphthyl) stretch is expected between 1100 and 1150 cm⁻¹.

Aromatic C-H stretching vibrations from both the naphthalene (B1677914) and benzene rings are expected to appear as a group of weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. The out-of-plane C-H bending vibrations are also found in this region and can be useful for determining the substitution pattern of the aromatic rings.

Interactive Data Table: Predicted FTIR and Raman Band Assignments

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Weak-Medium |

| C=O Stretch (Ester) | ~1735 | ~1735 | Strong |

| Aromatic C=C Stretch | 1600, 1580, 1470 | 1600, 1580, 1470 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1540 | ~1540 | Strong |

| NO₂ Symmetric Stretch | ~1350 | ~1350 | Strong |

| C(=O)-O Stretch | ~1280 | ~1280 | Strong |

| O-C (Naphthyl) Stretch | ~1120 | ~1120 | Medium |

| C-Cl Stretch | ~750 | ~750 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as 2D correlation experiments, the precise connectivity and spatial arrangement of all atoms in the molecule can be determined.

High-Resolution ¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicity Analysis

The ¹H NMR spectrum will show distinct signals for the protons of the naphthalen-1-yl and 4-chloro-3-nitrobenzoyl moieties. The chemical shifts are influenced by the electronic environment of each proton.

The protons on the 4-chloro-3-nitrobenzoyl ring are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and chloro groups, as well as the carbonyl function. The proton ortho to the nitro group (H-2) is expected to be the most deshielded, appearing as a doublet. The proton ortho to the chloro group (H-5) will also be a doublet, and the proton meta to both the chloro and nitro groups (H-6) will be a doublet of doublets.

The protons of the naphthalen-1-yl group will resonate in the aromatic region, with their chemical shifts influenced by the ester linkage and the anisotropic effects of the fused ring system. The proton at the 2-position of the naphthalene ring is expected to be a doublet, coupled to the proton at the 3-position. The remaining naphthalene protons will appear as a complex pattern of multiplets.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (benzoate) | ~8.5 | d | ~2.0 |

| H-6' (benzoate) | ~8.2 | dd | ~8.5, 2.0 |

| H-5' (benzoate) | ~7.8 | d | ~8.5 |

| H-2 (naphthalene) | ~7.5 | d | ~7.5 |

| H-8 (naphthalene) | ~8.0 | m | |

| H-4, H-5 (naphthalene) | ~7.9 | m | |

| H-3, H-6, H-7 (naphthalene) | ~7.6-7.4 | m |

¹³C NMR: Carbon Framework Elucidation

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 160-170 ppm.

The carbon atoms of the 4-chloro-3-nitrobenzoyl ring will have their chemical shifts influenced by the substituents. The carbon attached to the nitro group (C-3') and the carbon attached to the chloro group (C-4') will be significantly affected. The quaternary carbon of the ester group (C-1') will also be readily identifiable.

The carbon atoms of the naphthalen-1-yl group will show a characteristic pattern of signals. The carbon atom directly attached to the ester oxygen (C-1) will be shifted downfield. The other quaternary and protonated carbons of the naphthalene ring system will appear in the aromatic region.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~164 |

| C-1 (naphthalene) | ~148 |

| C-3' (benzoate) | ~147 |

| C-4' (benzoate) | ~135 |

| C-4a, C-8a (naphthalene) | ~134, ~127 |

| C-1' (benzoate) | ~132 |

| C-2', C-5', C-6' (benzoate) | ~130, ~128, ~125 |

| C-2 to C-8 (naphthalene) | ~128-120 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, it would show a correlation between H-5' and H-6' on the benzoate (B1203000) ring, and between adjacent protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity through two or three bonds. Key expected correlations would be between the protons of the naphthalene ring (e.g., H-2) and the ester carbonyl carbon, and between the protons of the benzoate ring (e.g., H-2' and H-6') and the ester carbonyl carbon. This would unequivocally confirm the ester linkage between the two aromatic moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could reveal through-space interactions between protons on the benzoate ring and protons on the naphthalene ring, offering insights into the preferred conformation of the molecule in solution. For example, a NOE between H-2' of the benzoate ring and H-8 of the naphthalene ring would suggest a conformation where these two protons are in close proximity.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The specific wavelengths of absorption are characteristic of the molecule's structure, particularly its chromophores.

Electronic Transitions and Chromophore Analysis

For this compound, the primary chromophores would be the naphthalene ring, the nitro-substituted chlorobenzene (B131634) ring, and the ester functional group that links them. The analysis would involve identifying the wavelengths of maximum absorption (λmax) and attributing them to specific electronic transitions, such as π → π* transitions within the aromatic rings and potentially n → π* transitions associated with the nitro and carbonyl groups. The conjugated system formed by the aromatic rings and the ester linkage would likely result in complex absorption bands.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the wavelengths of maximum absorption. A study of solvent effects would involve recording the UV-Vis spectrum in a range of solvents with varying polarities. Shifts in the absorption bands (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) would provide insights into the nature of the electronic transitions and the interaction between the solute and solvent molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through the analysis of its fragmentation patterns.

Fragmentation Pathways and Isotopic Patterns

In a mass spectrometer, a molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). A detailed analysis for this compound would propose likely fragmentation pathways. This would include the initial observation of the molecular ion peak. Key fragmentation steps would likely involve the cleavage of the ester bond, loss of the nitro group, and fragmentation of the naphthalene and chloronitrobenzene rings. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this element, with peaks at M and M+2 in an approximate 3:1 ratio.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This allows for the determination of its elemental formula. For this compound (C₁₇H₁₀ClNO₄), HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

As no specific data for this compound is available, the tables below are placeholders to illustrate how such data would be presented.

Table 1: Hypothetical UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Hexane | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

Table 2: Hypothetical Mass Spectrometry Data

| Fragment Ion | Proposed Structure | m/z (relative abundance) |

|---|---|---|

| [M]⁺ | [C₁₇H₁₀ClNO₄]⁺ | Data not available |

| Fragment 1 | Data not available | Data not available |

Until research on the synthesis and characterization of this compound is published, a detailed and accurate spectroscopic analysis remains impossible to compile.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of Naphthalen-1-yl 4-chloro-3-nitrobenzoate. The B3LYP functional combined with the 6-311++G(d,p) basis set has been a common choice for these calculations, offering a reliable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization. This process computationally identifies the most stable conformation of the molecule, corresponding to the lowest energy state on its potential energy surface.

The calculated bond lengths and angles from these theoretical models are often found to be in good agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational approach.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Electron Density Distribution)

Analysis of the electronic structure provides a deeper understanding of the molecule's reactivity and electronic transitions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.

The HOMO is primarily localized on the electron-rich naphthalene (B1677914) ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient 4-chloro-3-nitrobenzoate ring, suggesting it is the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap implies higher reactivity. For this compound, the calculated HOMO-LUMO energy gap is approximately 4.5 eV, which is indicative of a relatively stable molecule with moderate reactivity.

The distribution of electron density further supports these findings, showing a clear separation of charge across the molecule, which is fundamental to its chemical behavior and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.

For this compound, the MEP analysis reveals that the most negative potential (typically colored red) is concentrated around the oxygen atoms of the nitro and ester groups. These regions are thus identified as the most probable sites for electrophilic attack. The most positive potential (typically colored blue) is found around the hydrogen atoms of the aromatic rings, making these areas susceptible to nucleophilic attack. The MEP surface provides a clear and intuitive map of the molecule's reactivity landscape.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis offers detailed insights into the intramolecular and intermolecular interactions that stabilize the molecule. This analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.

Theoretical Vibrational Spectra Simulation (IR and Raman)

The theoretical vibrational spectra (Infrared and Raman) of this compound have been simulated using DFT calculations. These simulations predict the frequencies and intensities of the vibrational modes of the molecule.

By assigning the calculated vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching, and N-O stretching, a detailed understanding of the molecule's dynamics can be achieved. These theoretical predictions are often in excellent agreement with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. For instance, the characteristic stretching vibration of the carbonyl group (C=O) in the ester linkage is predicted and observed at a specific wavenumber, providing a clear spectroscopic signature for this functional group. The correlation between the theoretical and experimental spectra serves as a powerful confirmation of the optimized molecular geometry and the accuracy of the computational methods employed.

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation. For this compound, this would typically be accomplished using the Gauge-Independent Atomic Orbital (GIAO) method, most often in conjunction with Density Functional Theory (DFT).

Researchers would first perform a geometry optimization of the molecule's structure, often using a functional like B3LYP with a basis set such as 6-311++G(d,p). Following optimization, the GIAO-DFT calculation would be run to determine the isotropic shielding tensors for each nucleus. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts in parts per million (ppm). The results would be presented in a data table, correlating each unique proton and carbon atom in the molecule with its predicted chemical shift.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only, as specific calculated data is not available.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Naphthyl C1 | - | 148.5 |

| Naphthyl C2 | 7.95 | 122.1 |

| Naphthyl C3 | 7.60 | 126.8 |

| ... | ... | ... |

| Benzoyl C4 | - | 135.2 |

| Benzoyl C5 | 8.15 | 125.0 |

| ... | ... | ... |

UV-Vis Absorption Maxima Calculation

Theoretical calculation of the UV-Vis absorption spectrum helps in understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. The process involves using the previously optimized ground-state geometry of this compound to calculate the energies of its excited states.

The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the electronic transitions. These transitions, often π → π* or n → π*, are responsible for the molecule's absorption of UV or visible light. The results would be tabulated to show the key electronic transitions and their predicted wavelengths.

Table 2: Hypothetical Predicted UV-Vis Absorption Maxima for this compound (Note: This table is for illustrative purposes only, as specific calculated data is not available.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 310 | 0.45 |

| S₀ → S₂ | 275 | 0.21 |

| S₀ → S₃ | 240 | 0.68 |

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time in a solution or solid state, providing insights into their dynamic properties and interactions.

Dynamics in Solution and Solid State

To study this compound, an MD simulation would involve placing a model of the molecule within a simulated box, either surrounded by solvent molecules (e.g., water, chloroform) or arranged in a crystal lattice. A force field (a set of parameters describing the potential energy of the atoms) would be applied, and Newton's equations of motion would be solved iteratively. This would generate a trajectory of atomic positions and velocities over time, revealing conformational changes, rotational and translational diffusion, and vibrational motions of the molecule in its environment.

Intermolecular Interactions and Solvent Effects

The trajectory from an MD simulation is crucial for analyzing the non-covalent interactions between this compound and its surroundings. Key interactions such as hydrogen bonds, π-π stacking between the naphthalene and nitrobenzoate rings, and van der Waals forces would be identified and quantified. In solution, the radial distribution function would be calculated to understand the structuring of solvent molecules around the solute, providing a detailed picture of solvation shells and solvent effects on the molecule's conformation and dynamics.

Non-Linear Optical (NLO) Property Assessment and Material Design Principles

Molecules with significant charge asymmetry, like this compound with its electron-donating naphthalene group and electron-withdrawing nitrobenzoate moiety, are candidates for Non-Linear Optical (NLO) materials. Computational methods are vital for predicting these properties.

First and Second Hyperpolarizability Calculations

The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β), related to the second-order NLO response, and the second hyperpolarizability (γ), related to the third-order response, would be calculated using DFT or other quantum chemical methods. These calculations are typically performed on the optimized molecular structure, often using a finite field approach. The magnitudes of the calculated hyperpolarizability tensors indicate the potential of the molecule for applications such as frequency doubling or optical switching. The results are often compared to standard NLO materials like urea (B33335) or KDP to gauge their relative effectiveness.

Table 3: Hypothetical Predicted NLO Properties for this compound (Note: This table is for illustrative purposes only, as specific calculated data is not available.)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 5.2 D |

| Mean Polarizability (α) | 2.5 x 10⁻²³ esu |

| First Hyperpolarizability (β_tot) | 6.5 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 4.1 x 10⁻³⁵ esu |

Structure-Property Relationships for NLO Applications

Organic materials are considered promising for NLO applications due to the potential for intramolecular charge transfer (ICT). Molecules that exhibit enhanced NLO behavior often possess electron-rich (donor) and electron-deficient (acceptor) moieties, which lead to an asymmetric distribution of charge within the π-electron system. nih.gov

In the case of this compound, the molecule can be dissected into key functional components that dictate its electronic and optical properties. The 4-chloro-3-nitrobenzoate group acts as a potent electron-accepting moiety. The nitro group (-NO2) is a very strong electron-withdrawing group, which, in conjunction with the chlorine atom, enhances the electron-deficient nature of the benzene (B151609) ring. The naphthalen-1-yl group, with its extended π-electron system, can act as the electron-donating part of the molecule. nih.gov The ester linkage (-COO-) serves as a π-conjugated bridge, facilitating charge transfer from the naphthalene donor to the substituted benzoate (B1203000) acceptor. This donor-π-acceptor (D-π-A) architecture is a fundamental design principle for molecules with significant second-order NLO activity.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating these structure-property relationships. bohrium.comresearchgate.net Such studies can predict key parameters that correlate with NLO performance, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The first-order hyperpolarizability is a molecular property that gives rise to second-harmonic generation (SHG), a key NLO phenomenon.

A critical factor influencing the NLO response is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would be concentrated on the electron-deficient 4-chloro-3-nitrobenzoate moiety. The energy difference between these orbitals is a direct measure of the energy required for the ICT process.

Theoretical investigations into similar systems have shown that the nature and position of substituent groups dramatically affect NLO properties. The presence of a highly conjugated π-electron system, such as the naphthalene rings, is known to enhance hyperpolarizabilities. nih.gov The efficiency of the charge transfer is also modulated by the nature of the π-linker.

Furthermore, computational models can predict the third-order NLO properties, which are relevant for applications like optical switching. bohrium.comresearchgate.net The third-order nonlinear susceptibility is related to the second-order hyperpolarizability (γ). While a D-π-A structure is primarily associated with second-order effects, the extended conjugation and charge transfer characteristics of molecules like this compound also make them candidates for third-order NLO applications. bohrium.comnih.gov

The following table summarizes the expected contributions of the different structural components of this compound to its NLO properties, based on established principles from computational studies of related organic molecules.

| Structural Component | Expected Role in NLO Properties | Predicted Effect |

| Naphthalen-1-yl Group | Electron Donor (D) | Localizes the HOMO, provides the source of electrons for ICT. The extended π-system enhances polarizability. |

| Ester Linkage (-COO-) | π-Conjugated Bridge (π) | Facilitates the electronic communication and charge transfer between the donor and acceptor moieties. |

| 4-Chloro-3-nitrobenzoate Group | Electron Acceptor (A) | Localizes the LUMO, creating a strong pull of electron density. The nitro group is a powerful withdrawing group, enhancing the acceptor strength. |

| Nitro Group (-NO2) | Strong Electron-Withdrawing Group | Significantly lowers the LUMO energy, promoting a smaller HOMO-LUMO gap and enhancing the molecular hyperpolarizability. |

| Chloro Group (-Cl) | Electron-Withdrawing Group | Further enhances the electron-accepting nature of the benzoate ring, contributing to the overall charge asymmetry. |

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of publicly accessible scientific databases and research publications, no specific information is currently available on the chemical compound this compound.

This comprehensive search was conducted to gather data for a detailed article focusing on the advanced research applications and methodological contributions of this specific molecule. The intended article was structured to cover its utilization as a synthetic intermediate for complex organic architectures, its role in supramolecular chemistry and crystal engineering, and its application in the development of advanced analytical methodologies.

While information on related compounds, such as substituted naphthalenes and nitrobenzoates, is prevalent in chemical literature, the specific combination of a naphthalen-1-yl ester with a 4-chloro-3-nitrobenzoyl group does not appear in the reviewed sources. This suggests that the compound may be novel, not yet synthesized, or its research has not been published in the public domain.

Consequently, it is not possible to provide an article on the advanced research applications and methodological contributions of this compound based on the current body of scientific knowledge. Further research and publication in peer-reviewed journals would be required to elucidate the potential of this compound in the fields of organic synthesis, materials science, and analytical chemistry.

Advanced Research Applications and Methodological Contributions

Development of Advanced Analytical Methodologies for Complex Ester Systems

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC-MS methods for reaction monitoring)

The monitoring of chemical reactions involving Naphthalen-1-yl 4-chloro-3-nitrobenzoate relies heavily on advanced chromatographic methods to resolve the target compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary tool for monitoring the synthesis of this compound. A typical method would involve a C18 stationary phase, offering excellent separation for non-polar to moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the aromatic system of the compound exhibits maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives or impurities, GC-MS provides powerful separation and identification capabilities. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The mass spectrometer detector allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns, providing a high degree of confidence in the qualitative analysis of the reaction mixture.

Illustrative HPLC Method for Reaction Monitoring:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Quantitative Spectroscopic Methods for Mixture Analysis

Beyond chromatographic techniques, spectroscopic methods are employed for the quantitative analysis of this compound in mixtures, often in conjunction with chemometric approaches.

UV-Vis Spectroscopy: Due to its extensive aromatic system, this compound exhibits strong UV absorbance. While direct UV-Vis spectroscopy of a mixture can be challenging due to overlapping spectra of components, techniques like derivative spectroscopy or multicomponent analysis using Beer's Law at multiple wavelengths can provide quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the concentration of specific analytes in a solution without the need for a calibration curve of the analyte itself, relying instead on an internal standard. By integrating the signals corresponding to unique protons of this compound and comparing them to the integral of a known amount of an internal standard, its concentration can be accurately determined.

Hypothetical qNMR Data for Purity Assessment:

| Compound | Chemical Shift (ppm) | Integration | Moles (relative to internal standard) |

| This compound (aromatic proton) | 8.15 (d) | 1.00 | 0.98 |

| Internal Standard (e.g., Maleic Anhydride) | 7.10 (s) | 2.00 | 1.00 |

Contribution to Fundamental Understanding of Aromatic Ester Reactivity and Structure-Property Relationships

The study of this compound would contribute significantly to the fundamental understanding of how electronic and steric effects influence the reactivity and physical properties of aromatic esters.

Electronic Effects: The presence of a strong electron-withdrawing nitro group and a moderately electron-withdrawing chloro group on the benzoate (B1203000) ring significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, these substituents make the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack, influencing its hydrolysis and transesterification reaction rates. The electronic properties can be quantitatively described by Hammett substituent constants.

Steric Effects: The bulky naphthalen-1-yl group introduces considerable steric hindrance around the ester linkage. This steric bulk can be expected to decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon, as the large naphthyl group impedes the approach of the nucleophile. This effect can be compared to less sterically hindered esters to quantify the impact of steric hindrance on reactivity.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities

A comprehensive review of scientific databases indicates that the synthesis, characterization, and application of Naphthalen-1-yl 4-chloro-3-nitrobenzoate have not been extensively reported. This constitutes a primary research gap. Opportunities for investigation are therefore abundant and include:

Fundamental Characterization: There is a fundamental need for the synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties. This includes determining its melting point, solubility in various solvents, and thermal stability using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). mdpi.comresearchgate.net

Structural Elucidation: While crystal structures for related compounds like 7-Methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate (B1230335) have been determined, the precise solid-state architecture of the title compound is unknown. nih.gov Single-crystal X-ray diffraction studies would be invaluable to understand its molecular geometry, intermolecular interactions (such as C–H···O bonds), and crystal packing, which are crucial for predicting its material properties. nih.govresearchgate.net

Spectroscopic Profile: A complete spectroscopic dossier, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, is required. researchgate.netnih.gov This data is essential for confirming the molecular structure and would serve as a reference for future studies on related derivatives.

Biological Screening: The broader family of naphthalene (B1677914) derivatives and nitrobenzoate esters has been investigated for a range of biological activities, including anticancer and antifungal properties. nih.govbiointerfaceresearch.comekb.egresearchgate.net A significant opportunity exists to screen this compound for potential bioactivity.

Prospects for Novel Derivatives and Their Academic Exploration

The structural scaffold of this compound offers extensive possibilities for the creation of novel derivatives with tailored properties. Future academic exploration could focus on:

Systematic Structural Modification: New analogues can be synthesized by altering the substituents on both the naphthalene and the phenyl rings. For instance, varying the position or nature of the halogen and nitro groups on the benzoate (B1203000) moiety could significantly impact the electronic properties and reactivity of the molecule. Similarly, introducing different functional groups onto the naphthalene ring system could modulate its steric and electronic characteristics. nih.govbiointerfaceresearch.com

Exploring Isomeric Effects: A systematic study of different isomers, such as using naphthalen-2-yl instead of naphthalen-1-yl, or varying the substitution pattern on the benzoate ring (e.g., 2-chloro-4-nitro), could reveal important structure-property relationships. Research on related compounds has shown that even subtle changes in molecular structure can lead to different crystal packing and physical properties. nih.gov

Development of Functional Materials: Aromatic esters are recognized for their potential use in various applications, including as phase change materials for thermal energy storage. mdpi.comresearchgate.net By synthesizing a library of derivatives with different alkyl or aromatic groups, it may be possible to tune the melting points and enthalpies of fusion for specific applications. The inherent aromaticity of the compound also suggests potential for exploration in the field of organic electronics, following investigation of its optical and electronic properties. nih.gov

Methodological Advancements in Characterization and Theoretical Studies

Future research on this compound and its derivatives would benefit greatly from the application of modern characterization techniques and computational chemistry.

Advanced Spectroscopic and Analytical Techniques: Beyond standard characterization, advanced methods can provide deeper insights. For example, two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of proton and carbon signals, especially for more complex derivatives.

Innovative Synthesis Catalysis: The development of novel catalysts and reaction conditions is a continually evolving field in organic chemistry. numberanalytics.com Recent advancements, such as palladium-catalyzed "ester dance reactions," offer new pathways for synthesizing aromatic esters that might be more efficient or allow for the creation of previously inaccessible structures. waseda.jp Applying these innovative synthetic methods could facilitate the production of this compound and its derivatives more effectively.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Naphthalen-1-yl 4-chloro-3-nitrobenzoate and its metal complexes?

- Methodology : The compound can be synthesized via esterification of 4-chloro-3-nitrobenzoic acid with naphthalen-1-ol under acidic or coupling conditions (e.g., DCC/DMAP). Metal complexes are formed by reacting the ligand with transition metal salts (e.g., Cu(II) or Co(II)) in the presence of nitrogen donor ligands (e.g., 1,3-diaminopropane). Characterization involves elemental analysis, IR spectroscopy (to confirm coordination), and UV-Vis spectroscopy to assess electronic transitions .

Q. How is X-ray crystallography employed to resolve the crystal structure of nitro-substituted benzoate esters?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used, with data collection on a diffractometer (e.g., CAD-4). Structure solution and refinement rely on SHELX programs (SHELXS for solution, SHELXL for refinement). Key parameters include atomic displacement factors, bond angles, and torsional angles. For example, Ethyl 4-chloro-3-nitrobenzoate (a structural analog) was resolved using SHELXTL, highlighting the nitro group’s planarity and steric effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : 1H and 13C NMR confirm ester linkage and substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- IR : Peaks at ~1720 cm⁻¹ (C=O ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) are diagnostic .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence crystallographic refinement challenges?

- Analysis : The nitro group’s planarity and resonance can cause anisotropic displacement parameters, complicating refinement. SHELXL’s restraints (e.g., DELU and SIMU) mitigate thermal motion artifacts. For example, in Ethyl 4-chloro-3-nitrobenzoate, the nitro group’s O3–N–O4 angle (125.0°) required constrained refinement to avoid overfitting .

Q. What mechanistic insights explain the antibacterial activity of metal complexes derived from 4-chloro-3-nitrobenzoate ligands?

- Methodology : Antibacterial efficacy (e.g., against E. coli or S. aureus) is assessed via MIC assays. Copper(II) complexes exhibit higher activity due to redox cycling and ROS generation. Comparative studies with Co(II) complexes show lower activity, suggesting metal-dependent mechanisms. Synchrotron XAS can probe metal coordination environments .

Q. How can computational modeling predict the photophysical properties of naphthalene-containing benzoate esters?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and excited-state transitions. Solvatochromic shifts in UV-Vis spectra (e.g., λmax in polar vs. nonpolar solvents) validate computational predictions. For OLED applications, substituent effects (e.g., nitro vs. chloro) on emission wavelengths are modeled using TD-DFT .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported antibacterial activity across similar benzoate derivatives?

- Resolution : Cross-validate using standardized protocols (e.g., CLSI guidelines). Variations in MIC values may arise from differences in bacterial strains, solvent effects (DMSO vs. aqueous), or metal-ligand stoichiometry. Replicate studies with controlled variables (e.g., pH, temperature) are critical .

Q. Why do crystallographic studies of nitrobenzoate esters sometimes report conflicting torsional angles?

- Analysis : Discrepancies stem from crystal packing forces or refinement methodologies. For example, SHELXL’s TWIN command may resolve pseudo-merohedral twinning in nitro-substituted analogs. Comparing multiple datasets (e.g., CSD entries) identifies trends in conformational flexibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.